
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSPA is a white crystalline powder that has a molecular weight of 377.49 g/mol and a chemical formula of C19H23N2O3S.
Applications De Recherche Scientifique
Synthetic Applications and Kinetics
The chemical compound has been utilized in various synthetic applications and kinetic studies. For instance, it is involved in the synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. These derivatives have shown significant bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, particularly displaying promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Similarly, the compound has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents. These synthesized compounds have shown strong anticancer activity against certain cancer cell lines, warranting further studies, particularly in vivo, to confirm their therapeutic usefulness (Rehman et al., 2018).
Chemical Interactions and Binding Studies
In the domain of chemical interactions and binding studies, compounds related to 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been studied for their binding affinity. For instance, certain sulfur-containing analogues of MDL 100907 have shown selective affinity to the 5-HT2A receptor, indicating their potential in related biological studies (Wang et al., 2001).
Medicinal Chemistry and Drug Discovery
The compound is also relevant in medicinal chemistry and drug discovery. It has been involved in the synthesis of various derivatives and analogues for potential use as therapeutic agents. For example, selective 5-HT7 receptor ligands have been synthesized, demonstrating antidepressant-like and anxiolytic activities in preclinical models. This suggests the compound's derivatives could be beneficial in treating central nervous system disorders (Wesołowska et al., 2006).
Material Science and Engineering
In material science and engineering, derivatives of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline have been employed in the synthesis of polymers and materials with specific properties. For example, an anion exchange membrane based on poly(aryl ether sulfone)s bearing piperidinium moieties has been developed, demonstrating high conductivity and good thermal stability, suggesting its potential in various industrial applications (Wang et al., 2019).
Photophysical Studies
Furthermore, the compound's derivatives have been studied for their photophysical properties. For instance, synthetic bacteriochlorins with integral spiro-piperidine motifs have been prepared, demonstrating the potential for tailoring the polarity of near-infrared absorbers, which could be significant in the field of photodynamic therapy or organic photovoltaics (Reddy et al., 2013).
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-5-7-15(12-14)23-18-9-8-16(13-17(18)19)24(21,22)20-10-3-2-4-11-20/h5-9,12-13H,2-4,10-11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSOKOKKJDPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B2802838.png)
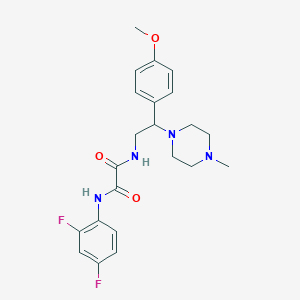

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)
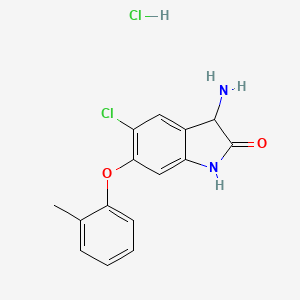
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

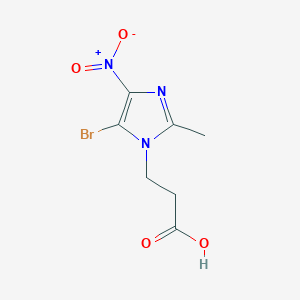
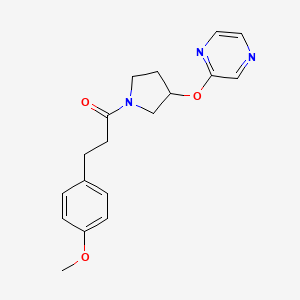
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)
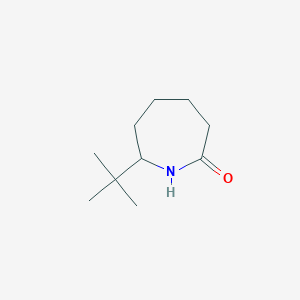
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)
